molecular formula C5H9ClF2N2O B2903347 1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride CAS No. 2193058-27-2

1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride

Cat. No.: B2903347
CAS No.: 2193058-27-2
M. Wt: 186.59
InChI Key: SAAJDMKDANPRPF-UHFFFAOYSA-N
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Description

1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride is a chemical compound with the molecular formula C5H9ClF2N2O. It is a white solid with a molecular weight of 186.59 g/mol . This compound is notable for its unique structure, which includes a cyclobutane ring substituted with amino and difluoro groups, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable dienes and dienophiles.

    Introduction of the difluoro groups: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or difluoro positions using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-Amino-3,3-difluoro-cyclobutanecarboxamide hydrochloride can be compared with other similar compounds, such as:

    1-Amino-3-fluoro-cyclobutanecarboxamide hydrochloride: This compound has only one fluorine atom, which may result in different chemical and biological properties.

    1-Amino-3,3-dichloro-cyclobutanecarboxamide hydrochloride: The presence of chlorine atoms instead of fluorine can significantly alter the reactivity and interactions of the compound.

    1-Amino-3,3-difluoro-cyclopentanecarboxamide hydrochloride: The larger cyclopentane ring can affect the conformational flexibility and binding properties of the compound.

The uniqueness of this compound lies in its specific substitution pattern and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-3,3-difluorocyclobutane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2O.ClH/c6-5(7)1-4(9,2-5)3(8)10;/h1-2,9H2,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAJDMKDANPRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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